1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide -

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4518073
CAS Number:
Molecular Formula: C17H18N4O3
Molecular Weight: 326.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A, also known as rimonabant, is a potent and selective antagonist for the cannabinoid CB1 receptor []. It exhibits inverse agonist activity by producing opposite effects to cannabinoid agonists when applied alone []. This compound has been investigated for its potential therapeutic applications in obesity, substance abuse, and other conditions [, ].

Relevance: Both SR141716A and the target compound share a core 1H-pyrazole-3-carboxamide structure. The key difference lies in the substituents at the 1- and 5- positions of the pyrazole ring. Understanding the structure-activity relationships of SR141716A, particularly the importance of the C-3 carboxamide oxygen and its interaction with lysine 3.28(192) for inverse agonism, provides valuable insights for exploring the potential biological activities of the target compound and its analogs [, , ].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analog of SR141716A, designed to investigate the importance of the C-3 substituent in SR141716A for cannabinoid receptor binding and functional activity [, ]. Unlike SR141716A, VCHSR lacks hydrogen-bonding capability in its C-3 substituent and exhibits neutral antagonist activity at the CB1 receptor [].

Relevance:VCHSR and the target compound both feature modifications to the C-3 substituent of the core 1H-pyrazole structure found in SR141716A. The distinct functional activities (inverse agonist vs. neutral antagonist) observed for SR141716A and VCHSR, respectively, highlight the critical role of the C-3 substituent in modulating the pharmacological profile of these pyrazole derivatives [, ]. This emphasizes the importance of exploring structural modifications at the C-3 position of the target compound to fine-tune its biological activity.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is another potent and selective CB1 receptor antagonist that is structurally related to SR141716A []. It displays nanomolar affinity for both rat brain and human CB1 receptors while exhibiting low affinity for CB2 receptors []. Like SR141716A, SR147778 has been investigated for its potential therapeutic benefits in treating obesity, substance abuse, and other related disorders [].

Relevance:Both SR147778 and the target compound belong to the biarylpyrazole class of CB1 receptor antagonists, sharing a core 1H-pyrazole-3-carboxamide structure with variations in the substituents at the 1-, 4-, and 5-positions of the pyrazole ring [].

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a highly selective antagonist for the cannabinoid CB2 receptor, displaying subnanomolar binding affinity []. This compound has been a valuable tool for investigating the therapeutic potential of selective CB2 receptor modulation in various disease models [].

Relevance:SR144528 and the target compound both contain the 1H-pyrazole-3-carboxamide pharmacophore, further highlighting the importance of this structural motif in cannabinoid receptor ligands []. Although SR144528 exhibits selectivity for the CB2 receptor, the shared structural features emphasize the potential of the target compound and its analogs to interact with cannabinoid receptors. This suggests the need to assess the target compound's activity and selectivity profile across both CB1 and CB2 receptors.

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 5)

Compound Description: SR141716 is a well-known CB1 receptor antagonist with a biaryl pyrazole structure []. It has served as a starting point for numerous structure-activity relationship studies exploring modifications to different regions of the molecule, including the aminopiperidine moiety, to optimize its pharmacological properties [].

Relevance:The target compound and SR141716 share the 1H-pyrazole-3-carboxamide core, with SR141716 featuring a piperidinyl substituent at the carboxamide nitrogen. While the target compound has a different substituent at this position, investigating the SAR data generated from modifications to the aminopiperidine region of SR141716 can provide insights for optimizing the target compound's interactions with potential biological targets [].

N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is another novel CB1 receptor inverse agonist that has shown promise in preclinical studies for treating obesity []. It effectively reduces body weight and food intake in a diet-induced obese (DIO) rat model, acting through a CB1R-mediated mechanism [].

Relevance:MK-5596 and the target compound share the crucial 1H-pyrazole-3-carboxamide motif, highlighting the significance of this structural feature for CB1 receptor inverse agonism []. The identification of MK-5596 as a potent and selective CB1 inverse agonist suggests that incorporating similar structural elements into the target compound could be explored to enhance its potential for targeting the CB1 receptor.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound, developed through extensive bioisosteric modifications of SR141716A, is a novel peripherally restricted CB1 receptor antagonist []. Its structure incorporates various electronegative groups and a sulfonamide moiety, contributing to its potent CB1R activity and limited blood-brain barrier permeability [].

Relevance:Both this compound and the target compound are derivatives of the pyrazole-3-carboxamide scaffold, showcasing the versatility of this core structure in generating diverse CB1 receptor modulators []. While the target compound differs in its specific substituents, understanding the strategies employed to achieve peripheral restriction in this novel antagonist can be valuable for exploring similar properties in analogs of the target compound.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: JHU75528 and JHU75575 are two novel ligands developed for imaging the cerebral cannabinoid receptor (CB1) using positron emission tomography (PET) []. These compounds demonstrate a favorable combination of high binding affinity for CB1 and lower lipophilicity compared to rimonabant, making them potentially suitable for PET imaging studies [].

Relevance:The target compound shares the core 1H-pyrazole-3-carboxamide structure with JHU75528 and JHU75575, highlighting the importance of this scaffold for designing CB1 receptor ligands []. Although the target compound's binding affinity and selectivity for CB1 remain to be determined, the structural similarities with these PET ligands suggest its potential as a starting point for developing novel imaging agents for the CB1 receptor.

Properties

Product Name

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

InChI

InChI=1S/C17H18N4O3/c1-11-4-5-15(12(2)8-11)23-10-21-7-6-14(19-21)17(22)18-16-9-13(3)24-20-16/h4-9H,10H2,1-3H3,(H,18,20,22)

InChI Key

YFJBPVWRKFSJII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NOC(=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.